molecular formula C13H11N B1594054 9H-Fluoren-4-amine CAS No. 7083-63-8

9H-Fluoren-4-amine

Cat. No.: B1594054
CAS No.: 7083-63-8
M. Wt: 181.23 g/mol
InChI Key: NNHRVRJFHLVIIV-UHFFFAOYSA-N
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Description

Significance of Fluorene-Based Scaffolds in Contemporary Organic Chemistry

Fluorene (B118485) and its derivatives are notable for their rigid, planar, and electron-rich structure, which imparts desirable photophysical and electronic properties. These characteristics have made fluorene-based scaffolds a valuable component in the design of functional materials.

Key attributes of fluorene scaffolds include:

Distinct Photophysical Properties: Fluorene molecules exhibit violet fluorescence, and their derivatives are known for their high fluorescence quantum yields and photostability. researchgate.netrsc.org These properties are crucial for applications in organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.netujpronline.com

Tunable Electronic Properties: The electronic characteristics of fluorene-based materials can be readily modified through functionalization at various positions on the fluorene ring, particularly at the C2, C7, and C9 positions. researchgate.netresearchgate.net This tunability allows for the development of materials with tailored energy levels for specific electronic applications. researchgate.net

High Solubility and Film-Forming Properties: The introduction of substituents, often at the C9 position, enhances the solubility of fluorene derivatives in common organic solvents, facilitating their processing into thin films for electronic devices. researchgate.net

Structural Versatility: The fluorene core can be incorporated into a wide range of molecular architectures, including monomers, polymers, and dendrimers. researchgate.netresearchgate.net This versatility has led to the development of complex structures like spirofluorenes, which are central to many bioactive molecules and functional materials. rsc.orgnih.gov

These features have established fluorene-based compounds as important building blocks in materials science, particularly for organic semiconductors and optoelectronic devices. researchgate.netresearchgate.net

Overview of Research Trajectories Pertaining to Aminofluorene Derivatives

Research into aminofluorene derivatives has historically been driven by their biological activity. For instance, N-acetyl-2-aminofluorene (AAF) has been extensively studied in cancer research for its carcinogenic properties, providing insights into the mechanisms of action of aromatic amines. nih.gov More recent research, however, has expanded to explore the application of aminofluorenes in materials science.

Current research directions for aminofluorene derivatives include:

Organic Solar Cells (OSCs): 2-Aminofluorene-based compounds are being investigated for their potential in OSCs. researchgate.netscilit.com Researchers are exploring novel synthesis methods, such as enzymatic approaches, and the incorporation of materials like multi-walled carbon nanotubes (MWCNTs) to enhance the structural, electrical, and optical properties of these compounds for improved solar cell performance. researchgate.netscilit.comamasya.edu.trdergipark.org.tr

Molecular Probes and Bioimaging: The fluorescent properties of fluorene derivatives make them suitable for use as molecular probes. researchgate.net Studies have focused on developing fluorene-based fluorophores for applications such as two-photon fluorescence microscopy. researchgate.net

Synthesis of Complex Molecules: Aminofluorenes serve as versatile building blocks in organic synthesis. researchgate.net For example, they are used to create Schiff bases and other derivatives with potential applications in various chemical and biological systems. researchgate.net

Understanding DNA Interactions: The interaction of aminofluorene derivatives with DNA continues to be an area of study, with research exploring how different derivatives form adducts with DNA and the resulting effects on DNA conformation. nih.govaacrjournals.org

Methodological Advancements in Fluorene Functionalization

The ability to selectively introduce functional groups onto the fluorene scaffold is crucial for tailoring its properties for specific applications. Researchers have developed various methods to achieve this functionalization.

Key advancements include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for modifying fluorene-containing polymers and small molecules. acs.org This approach avoids the need for pre-functionalized starting materials, making the synthesis more efficient. worktribe.com Techniques such as electrochemical C-H chlorination and phosphonylation have been demonstrated on thiophene-fluorene alternating copolymers. acs.org

Transition-Metal-Catalyzed Reactions: Transition metal catalysis plays a significant role in the synthesis of complex fluorene derivatives. beilstein-journals.org For example, palladium-catalyzed reactions have been used for the one-step construction of spirofluorenes. rsc.orgnih.gov These methods often offer high yields and good functional group tolerance. rsc.orgnih.gov

Functionalization at the 9-Position: The protons at the 9-position of the fluorene ring are relatively acidic, allowing for easy deprotonation and subsequent reaction with various electrophiles. researchgate.net This has been a widely used strategy to introduce a variety of functional groups, which can significantly impact the molecule's properties. researchgate.net

Enzymatic Synthesis: Novel enzymatic approaches are being explored for the synthesis of fluorene-based compounds, such as the polymerization of 2-aminofluorene (B1664046). researchgate.netscilit.com This method can offer advantages over traditional chemical synthesis, including milder reaction conditions. researchgate.net

These advanced functionalization methods provide chemists with the tools to create a diverse range of fluorene-based materials with precisely controlled properties. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-4-amine
Source PubChem
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InChI

InChI=1S/C13H11N/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHRVRJFHLVIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221082
Record name Fluoren-4-amine
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Molecular Weight

181.23 g/mol
Source PubChem
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CAS No.

7083-63-8
Record name 9H-Fluoren-4-amine
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Record name 4-Aminofluorene
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Record name FLUOREN-4-AMINE
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Record name Fluoren-4-amine
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Record name 4-AMINOFLUORENE
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Advanced Synthetic Methodologies for 9h Fluoren 4 Amine and Its Functionalized Derivatives

Regioselective Amination Strategies of Fluorene (B118485) Systems

Achieving regioselectivity in the amination of the fluorene framework is crucial for accessing specific isomers like 9H-fluoren-4-amine. Modern synthetic chemistry offers several powerful strategies to install an amino group at a predetermined position on the fluorene ring system. These methods range from classical transformations of pre-functionalized substrates to modern direct C-H bond functionalization.

Reductive Amination Approaches

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comsci-hub.se In the context of fluorene systems, this approach typically involves the conversion of a fluorenone precursor to the corresponding fluoren-amine. The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the ketone and an amine source, which is then reduced to the target amine.

A variety of reducing agents and catalytic systems can be employed. For instance, the direct reductive amination of 9-fluorenone (B1672902) can be achieved using an iridium catalyst ([pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl]) with ammonium (B1175870) formate (B1220265) as the nitrogen source and reducing agent, affording 9H-fluoren-9-amine in good yield. chemicalbook.com This chemoselective reaction operates under mild conditions (37 °C). chemicalbook.com More broadly, iron-catalyzed reductive amination of ketones and aldehydes using aqueous ammonia (B1221849) provides a sustainable route to primary amines, a strategy applicable to fluorenone derivatives. sci-hub.se

Key Features of Reductive Amination of 9-Fluorenone:

Catalyst SystemAmine SourceConditionsProductReported YieldReference
[Cp*Ir(N-phenyl-2-pyridinecarboxamidate)Cl]Ammonium FormateMethanol, 37 °C, 24 h9H-Fluoren-9-amine70% chemicalbook.com
Iron Catalyst on N-doped SiCAqueous Ammonia / H₂High Temperature/PressurePrimary AminesBroad Applicability sci-hub.se

Direct C-H Amination Protocols

Direct C-H amination has emerged as a powerful and atom-economical strategy for forming C-N bonds, avoiding the need for pre-functionalized substrates. nih.gov These methods involve the transition-metal-catalyzed reaction of a C-H bond directly with an amino source. nih.govkaist.ac.kr The regioselectivity of these reactions is often controlled by directing groups present on the substrate, which coordinate to the metal catalyst and guide the C-H activation to a specific position (e.g., ortho to the directing group).

Catalysts based on rhodium and iridium are commonly used for these transformations, often employing organic azides as the nitrogen source. nih.gov This approach is attractive because it generates nitrogen gas (N₂) as the only byproduct. nih.gov While direct C4 amination of a simple fluorene is challenging, the principles of directed C-H functionalization provide a clear pathway for accessing specific isomers. acs.org Other advanced approaches include photoredox catalysis, which can enable site-selective C-H amination of arenes under mild conditions. rsc.org

Transition Metal-Catalyzed Functionalization of Fluorene-Amine Precursors

Transition metal catalysis provides a versatile toolbox for the synthesis and subsequent functionalization of fluorene-amine scaffolds. These methods are indispensable for creating carbon-nitrogen, carbon-carbon, and carbon-heteroatom bonds with high efficiency and selectivity.

Cross-Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most robust methods for constructing C-N bonds in aromatic systems. wikipedia.org The Buchwald-Hartwig amination, in particular, is a premier reaction for coupling aryl halides or triflates with amines. wikipedia.orgjk-sci.com This reaction would be the method of choice for synthesizing this compound from a precursor such as 4-bromo-9H-fluorene or 4-chloro-9H-fluorene.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. jk-sci.com The success of the reaction heavily relies on the choice of phosphine (B1218219) ligand, with sterically hindered and electron-rich ligands often providing the best results, especially for less reactive aryl chlorides. wikipedia.orgjk-sci.com The development of numerous "generations" of ligands and air-stable pre-catalysts has greatly expanded the scope and practicality of this transformation. wikipedia.orgmit.edu

Catalytic Alkylation and Alkenylation of Fluorene Cores

The fluorene core can be readily functionalized at its C9 position, which bears acidic protons. thieme-connect.de Transition metal-catalyzed alkylation and alkenylation reactions provide powerful means to introduce substituents at this position. A particularly green and efficient strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which uses alcohols as alkylating agents, producing only water as a byproduct. beilstein-journals.orgacs.org

Various catalytic systems have been developed for this purpose. Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, can catalyze the selective mono-C9-alkylation of 9H-fluorene with a broad range of primary alcohols in excellent yields. acs.org Similarly, catalysts based on cobalt, iron, and nickel have been successfully employed for the C-H alkylation of fluorenes with alcohols. acs.orgresearchgate.netcolab.ws In some cases, simple bases like potassium tert-butoxide (t-BuOK) can catalyze the reaction without a transition metal, offering a highly green route to 9-monoalkylfluorenes. rsc.orgrsc.org

Catalytic Systems for C9-Alkylation of Fluorene with Alcohols

CatalystKey FeaturesReaction PrincipleReference
[Ru(p-cymene)Cl₂]₂Broad scope for primary alcohols, selective mono-alkylation.Borrowing Hydrogen acs.org
Cobalt(II) ComplexesEffective for various fluorenes and benzyl (B1604629) alcohols, good functional group tolerance.Borrowing Hydrogen acs.org
Iron CatalystsUtilizes an earth-abundant metal for a greener process.Borrowing Hydrogen researchgate.net
Nickel CatalystsEnables chemoselective sp³ C–H alkylation.Borrowing Hydrogen / Radical Pathway colab.ws
t-BuOK (Potassium tert-butoxide)Simple, metal-free, mild, and efficient protocol.Base-Promoted Dehydrogenative Coupling rsc.org

Multicomponent Reactions (MCRs) Incorporating this compound Moieties

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. These reactions are highly convergent and atom-economical, allowing for the rapid construction of complex molecular architectures from simple precursors.

Fluorene derivatives, particularly 9-fluorenone, are valuable building blocks in MCRs. For example, a domino four-component reaction of a 1-(9H-fluoren-2-yl)ethanone derivative, an aromatic aldehyde, a propanenitrile, and ammonium acetate (B1210297) can produce highly functionalized nicotinonitriles. researchgate.net In another example, a five-component reaction using 9-fluorenone, cyanoacetohydrazide, an aldehyde, and other reagents yields complex tetrahydroimidazo[1,2-a]pyridine derivatives. researchgate.net These reactions demonstrate the utility of the fluorene scaffold in generating diverse heterocyclic systems in a single, efficient step, a strategy that could be adapted to incorporate this compound or its precursors to build novel, complex structures.

Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in synthetic chemistry, prized for their efficiency, atom economy, and ability to generate molecular complexity in a single step from simple precursors. researchgate.netresearchgate.net These reactions, such as the Ugi and Passerini reactions, are particularly relevant for derivatizing this compound, which can serve as the primary amine component.

The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. beilstein-journals.org The reaction mechanism commences with the formation of an imine from the amine and carbonyl compound. The isocyanide then attacks the imine, forming a nitrilium ion intermediate. This reactive intermediate is subsequently trapped by the carboxylate anion, and following an intramolecular acyl transfer (Mumm rearrangement), the final α-acylamino amide product is formed. beilstein-journals.orgmdpi.com The use of this compound in a Ugi reaction allows for the direct incorporation of the fluorene scaffold into peptide-like structures. beilstein-journals.org

The Passerini three-component reaction (P-3CR) is another significant IMCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy amides. beilstein-journals.org While it does not directly use an amine, derivatives of this compound can be employed in related transformations. The versatility of IMCRs allows for the creation of large libraries of compounds by systematically varying each of the components. researchgate.net

Amine ComponentCarbonyl ComponentCarboxylic AcidIsocyanideResulting Scaffold
This compoundFormaldehydeAcetic Acidtert-Butyl isocyanideFluorenyl-substituted α-acylamino amide
This compoundBenzaldehydeBenzoic AcidCyclohexyl isocyanideFluorenyl-substituted α-acylamino amide
This compoundAcetonePropionic AcidBenzyl isocyanideFluorenyl-substituted α-acylamino amide

Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to produce chiral fluorene derivatives is of great interest for applications in asymmetric catalysis and chiroptical materials.

Enantioselective catalysis offers a direct route to optically active fluorene derivatives. One prominent strategy involves the desymmetrization of prochiral fluorene derivatives using a chiral catalyst. For instance, palladium-catalyzed enantioselective macrocyclization has been used to generate inherently chiral calixarenes that incorporate a 9H-fluorene structure. nih.govchemrxiv.org In these reactions, a chiral phosphoramidite (B1245037) ligand guides the transannular arene-arene cross-coupling, resulting in products with high enantiomeric excess (up to 94% ee). chemrxiv.org

Another approach involves the catalytic asymmetric construction of the fluorene scaffold itself. researchgate.net While many examples start with fluorene precursors other than this compound, the methodologies are broadly applicable. For example, copper-catalyzed enantioselective reactions using chiral ligands have been employed to synthesize chiral 3-aminoindolines from amines, including 9H-fluoren-9-amine, demonstrating the utility of fluorenylamines in generating enantiomerically enriched products. mdpi.com These strategies highlight the potential for creating chiral derivatives of this compound through the careful selection of chiral catalysts and starting materials.

Diastereoselective synthesis is crucial for controlling the relative stereochemistry when multiple stereocenters are present in a molecule. Such methods are vital for producing complex, highly functionalized aminofluorenes. mdpi.com

A powerful strategy involves the multicomponent coupling of imines, which can be derived from this compound. For example, a copper-catalyzed three-component coupling of imines, 1,3-enynes, and diborons can produce chiral homopropargyl amines bearing up to three contiguous stereocenters in a single step with high enantio- and diastereoselectivity. nih.gov This method provides a pathway to complex, chiral building blocks that are valuable for further synthetic transformations.

Tandem reactions, such as the aza Prins-Ritter/Friedel-Crafts sequence, represent another effective approach for the diastereoselective synthesis of complex nitrogen-containing heterocycles. researchgate.net By applying similar principles, it is conceivable to design diastereoselective cyclizations starting from derivatives of this compound to construct polycyclic fluorene systems with controlled stereochemistry. Furthermore, diastereoselectivity can be achieved in the palladium-catalyzed functionalization of fluorene-based unnatural amino acid motifs, allowing for the construction of specific diastereomers. researchgate.net

Enantioselective Catalytic Approaches

Derivatization via the Amine Functional Group

The primary amine group of this compound is a versatile functional handle for a wide range of chemical transformations, including acylation and imine formation.

The formation of an amide bond is a fundamental transformation in organic synthesis. The primary amine of this compound can be readily acylated to form stable amides. Standard methods include the reaction with highly reactive acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine to neutralize the HCl or carboxylic acid byproduct. fishersci.co.uklibretexts.org This classic approach is known as the Schotten-Baumann reaction. fishersci.co.uk

Alternatively, direct coupling of this compound with carboxylic acids can be achieved using a wide variety of peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to facilitate nucleophilic attack by the amine. Other modern coupling agents have been developed to improve yields and minimize side reactions. nih.gov These methods provide reliable access to a broad scope of N-(9H-fluoren-4-yl)amides. mdpi.com

Acylating Agent/MethodReagents/ConditionsProduct Type
Acetyl ChloridePyridine, CH₂Cl₂, RTN-(9H-fluoren-4-yl)acetamide
Benzoic AnhydrideTriethylamine, THF, RTN-(9H-fluoren-4-yl)benzamide
Propanoic Acid + Coupling AgentEDC, HOBt, DMF, RTN-(9H-fluoren-4-yl)propanamide
(9H-fluoren-9-yl)methyl (Fmoc)-protected amino acidCoupling agent (e.g., TBTU), DIPEAFluorene-containing peptide fragment

The reaction of the primary amine in this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. youtube.com This condensation reaction is typically reversible and is often carried out with acid or base catalysis and the removal of water to drive the equilibrium toward the product. chemprob.orgdergipark.org.tr

The synthesis is generally straightforward, involving the mixing of equimolar amounts of the amine and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or toluene, often with heating. jocpr.comresearchgate.net The resulting imine (or azomethine) group (–N=CH–) is a versatile intermediate for further synthetic transformations. A wide variety of aromatic and aliphatic aldehydes and ketones can be used, allowing for the synthesis of a large family of fluorene-based Schiff bases. chemprob.orgmdpi.com These compounds are of interest in materials science and as ligands in coordination chemistry. chemprob.org

Carbonyl CompoundCatalyst/SolventProduct Type
BenzaldehydeGlacial Acetic Acid, Ethanol, RefluxN-benzylidene-9H-fluoren-4-amine
SalicylaldehydeEthanol, Reflux2-(((9H-fluoren-4-yl)imino)methyl)phenol
Acetophenonep-Toluenesulfonic acid, Toluene, RefluxN-(1-phenylethylidene)-9H-fluoren-4-amine
9-Fluorenonep-Toluenesulfonic acid, Toluene, RefluxN-(9H-fluoren-9-ylidene)-9H-fluoren-4-amine

Cyclization Reactions to Form Heterocyclic Systems

The amino group of this compound and its derivatives serves as a versatile functional handle for the construction of various heterocyclic systems. These cyclization reactions are crucial for synthesizing novel compounds with potential applications in medicinal chemistry and materials science. The strategies employed often involve the transformation of the amino group into a more complex moiety, which then undergoes intramolecular or intermolecular cyclization to afford fused or appended heterocyclic rings.

One prominent strategy involves the initial conversion of a fluorene-based amine into a Schiff base, which then acts as a precursor for cyclization. For instance, research has demonstrated the synthesis of thiazolidinone and azetidinone rings attached to a fluorene scaffold. Although starting from a derivative, the methodology is highly relevant. A 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine can be condensed with various aromatic or heteroaromatic aldehydes. This reaction, typically carried out in ethanol with a catalytic amount of piperidine (B6355638), yields the corresponding Schiff base intermediates. nih.gov

These Schiff bases are then subjected to cyclocondensation reactions to form the desired heterocyclic rings. The synthesis of thiazolidinone derivatives is achieved by reacting the Schiff bases with thioglycolic acid in a solvent like tetrahydrofuran (B95107) (THF), using N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. nih.gov Alternatively, reaction of the Schiff bases with chloroacetyl chloride leads to the formation of 2-azetidinone rings. nih.gov

Another important class of heterocycles derived from fluorene precursors are triazoles. The synthesis can be initiated from 9H-fluorene-4-carboxylic acid, which is converted to 1-(9H-fluorene-4-carbonyl)-3-phenyl-thiourea. This intermediate, upon reaction with methyl iodide and anhydrous potassium carbonate in DMF, yields 1-(9H-Fluorene-4-carbonyl)-2-methyl-3-phenyl-isothiourea. The subsequent cyclization of this isothiourea derivative with hydrazine (B178648) hydrate (B1144303) in the presence of a base leads to the formation of [5-(9H-Fluoren-4-yl)-2H- nih.govCurrent time information in Bangalore, IN.bldpharm.comtriazol-3-yl]-phenyl-amine. ijprs.com

The Hantzsch thiazole (B1198619) synthesis represents another effective method for constructing heterocyclic systems on a fluorene core. Starting from 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone (derived from 2,7-dichloro-9H-fluorene), a reaction with thiourea (B124793) in refluxing ethanol yields 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine with a high yield. nih.gov This thiazole amine serves as the key building block for further functionalization and cyclization as described earlier. nih.gov

Furthermore, the Skraup reaction, a classical method for quinoline (B57606) synthesis, can be applied to aminofluorenes to create fused heterocyclic systems. For example, the reaction of 2-aminofluorene (B1664046) (an isomer of the title compound) under Skraup conditions is reported to yield indeno[3',2'-6,7]quinoline, demonstrating the fusion of a pyridine ring to the fluorene framework. researchgate.net

The following tables summarize the key aspects of these cyclization reactions.

Table 1: Synthesis of Thiazolidinone and Azetidinone Derivatives

Starting MaterialReagentsIntermediateCyclizing AgentProductRef
4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amineAryl/heteroaryl aldehydes, piperidine, ethanolSchiff basesThioglycolic acid, DCC, THF2-(aryl/heteroaryl)-3-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)thiazolidin-4-ones nih.gov
4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amineAryl/heteroaryl aldehydes, piperidine, ethanolSchiff basesChloroacetyl chloride3-chloro-4-(aryl/heteroaryl)-1-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)azetidin-2-ones nih.gov

Table 2: Synthesis of Fluorene-Triazole Derivatives

Starting MaterialReagentsIntermediateCyclizing AgentProductRef
9H-fluorene-4-carboxylic acid1. Thionyl chloride2. Phenyl isothiocyanate1-(9H-fluorene-4-carbonyl)-3-phenyl-thiourea1. Methyl iodide, K₂CO₃, DMF2. Hydrazine hydrate[5-(9H-Fluoren-4-yl)-2H- nih.govCurrent time information in Bangalore, IN.bldpharm.comtriazol-3-yl]-phenyl-amine ijprs.com

Table 3: Hantzsch Thiazole Synthesis

Starting MaterialReagentsProductRef
2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanoneThiourea, ethanol4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine nih.gov

Mechanistic Investigations of Reactions Involving 9h Fluoren 4 Amine

Exploration of Reaction Pathways in Amination and Derivatization

The synthesis and derivatization of 9H-Fluoren-4-amine and related aromatic amines often involve complex reaction pathways. Key among these are palladium-catalyzed cross-coupling reactions for C-N bond formation and electrophilic aromatic substitution for functionalization of the fluorene (B118485) core.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.org The reaction is believed to proceed through a catalytic cycle involving a palladium(0) species. nih.gov The generally accepted mechanism involves three primary steps:

Oxidative Addition: The active monoligated Pd(0) catalyst undergoes oxidative addition with an aryl halide (e.g., 4-bromofluorene) to form a Pd(II)-aryl complex. nih.govlibretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands is crucial as they promote the formation of the highly reactive monoligated Pd(0) species. nih.gov

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the C-N bond from the arylpalladium amido complex, which yields the final arylamine product (this compound) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination. wikipedia.org

Electrophilic Aromatic Substitution: Derivatization of the this compound aromatic system typically proceeds via electrophilic aromatic substitution (EAS). The amino group (-NH2) is a strongly activating and ortho, para-directing group, making the fluorene ring more susceptible to electrophilic attack than benzene (B151609) itself. The general mechanism for EAS consists of several steps:

Generation of the Electrophile: A strong electrophile (E+) is generated in situ. For example, the nitronium ion (NO₂⁺) is formed by reacting concentrated nitric and sulfuric acids. savemyexams.comminia.edu.eg

Nucleophilic Attack: The electron-rich π-system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.egmasterorganicchemistry.combyjus.com This step temporarily disrupts the aromaticity of the ring and is typically the rate-determining step. minia.edu.egmasterorganicchemistry.com

Deprotonation: A base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.combyjus.com

Other Derivatization Pathways: The amine functional group itself can be derivatized. For instance, reaction with carbonyl compounds like aldehydes or ketones can form imines through a transient imine pathway. researchgate.net This involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Such derivatization can alter the molecule's physical and chemical properties for analytical or synthetic purposes. sigmaaldrich.comspectroscopyonline.com

Kinetic Studies of Fluorene-Amine Transformations

Kinetic studies are essential for elucidating the detailed mechanisms of chemical reactions, including identifying the rate-determining step and understanding the influence of various reactants and catalysts on the reaction rate. nih.gov Such studies can be conducted by monitoring changes in reactant or product concentration over time using techniques like UV-visible spectroscopy or reaction calorimetry. bmglabtech.comimperial.ac.uk

For palladium-catalyzed aminations, kinetic analyses have revealed complex relationships. In some systems involving BINAP-ligated palladium catalysts, the reaction rate was found to be independent of the amine concentration, suggesting that steps not involving the amine, such as oxidative addition, could be rate-limiting. nih.gov Reexaminations of these systems have shown that the catalytic process is consistent with the oxidative addition of the aryl bromide occurring to a [Pd(BINAP)] complex before the amine coordinates. nih.gov The amine and base then react with the resulting [Pd(BINAP)(Ar)(Br)] intermediate to form an arylpalladium amido complex, which then undergoes reductive elimination. nih.gov

In competitive reaction systems, kinetic behavior can reveal surprising selectivities. For example, in a competition between two amines for one aryl halide, the less reactive amine may react first if it forms a more stable, but less reactive, intermediate that "monopolizes" the catalyst. imperial.ac.uk This highlights that selectivity is not always controlled by relative reactivity but can be dictated by the relative stability of intermediates under the Curtin-Hammett principle. imperial.ac.uk

The following interactive table illustrates hypothetical kinetic data for a reaction involving a fluorene-amine, showing how reaction rates might be determined by varying reactant concentrations.

Interactive Data Table: Hypothetical Kinetic Data Users can sort the data by clicking on the column headers to analyze the effect of concentration changes on the initial reaction rate.

Experiment[Fluorene-Amine] (M)[Reagent B] (M)Initial Rate (M/s)
10.10.11.2e-4
20.20.12.4e-4
30.10.24.8e-4
40.20.29.6e-4

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent is a critical parameter in chemical synthesis, as it can significantly influence reaction rates, equilibria, and product selectivity. acs.org In palladium-catalyzed cross-coupling reactions, the solvent's role is multifaceted.

Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and ethers like 1,4-dioxane (B91453) are commonly used. uwindsor.carsc.org The polarity of the solvent can affect the solubility of the reactants and the stability of charged intermediates in the catalytic cycle. uwindsor.ca For instance, in some Buchwald-Hartwig aminations, a higher solvent polarity was found to increase the rate of conversion, potentially due to better solubility of the base. uwindsor.ca However, this can also accelerate side reactions like hydrodehalogenation. uwindsor.ca

The coordinating ability of the solvent is also crucial. Solvents can act as ligands, coordinating to the palladium center and influencing its reactivity. acs.org In some cases, the solvent itself can be a reactant. For example, at high temperatures, N-alkyl amide solvents can act as a hydride source, leading to the reduction of palladium-aryl intermediates and the formation of undesired hydrodehalogenation byproducts. acs.org The use of aqueous ammonia (B1221849) in amination reactions presents a particular challenge, as competing hydroxylation of the aryl halide can occur. nih.gov The development of specific ligands can help suppress this side reaction, favoring amination even in the presence of a high concentration of water. nih.gov

The table below, adapted from studies on related fluorene chemistry, demonstrates how solvent choice can impact reaction outcomes.

Table 1: Effect of Solvent on a Model Reaction (Illustrative data based on analogous reactions)

SolventDielectric Constant (ε)Conversion (%)Selectivity (Product A:B)
Carbon Disulfide2.68590:10
Dichloromethane9.19685:15
1,2-Dichloroethane10.4>9578:22
Nitrobenzene34.89265:35
Nitromethane35.912Polymerization

Role of Catalysts and Reagents in Directed Functionalization

Catalysts and reagents are the primary tools for controlling the outcome of chemical reactions, directing functionalization to specific sites and promoting desired transformations.

In the context of C-N bond formation, palladium catalysts paired with specific phosphine ligands are paramount. The evolution of the Buchwald-Hartwig amination has been driven by ligand development. wikipedia.org Early systems had limited scope, but the introduction of bulky and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) and bidentate phosphine ligands like BINAP and DPPF dramatically expanded the reaction's utility. wikipedia.orgnih.govsigmaaldrich.com These ligands serve several purposes:

Stabilize the Catalyst: They stabilize the palladium center, preventing decomposition. sigmaaldrich.com

Promote Key Steps: Their steric bulk and strong electron-donating properties facilitate the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition even with less reactive aryl chlorides, and promote the final reductive elimination step. nih.govscispace.com

Control Selectivity: The ligand structure can be tailored to favor specific transformations and suppress side reactions. sigmaaldrich.com For example, the KPhos ligand was specifically designed to suppress hydroxylation and diarylation side products when using aqueous ammonia as the nitrogen source. nih.gov

The base used in these reactions is also a critical reagent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃) are typically required to deprotonate the amine in the catalytic cycle without competing in other reactions. uwindsor.carsc.org The choice of base can be solvent-dependent; for instance, sodium hydroxide (B78521) can be an effective base when using tert-butanol (B103910) as the solvent. uwindsor.ca

The following table summarizes the roles of various types of catalysts and reagents in reactions relevant to the functionalization of fluorene amines.

Table 2: Role of Catalysts and Reagents in Functionalization

Catalyst/ReagentTypeRole in ReactionExample TransformationCitation
Pd(OAc)₂ / BiarylphosphinePalladium Catalyst SystemCatalyzes C-N bond formationBuchwald-Hartwig Amination nih.govscispace.com
NaOt-BuStrong BaseDeprotonates amine in catalytic cycleBuchwald-Hartwig Amination uwindsor.ca
H₂SO₄Acid CatalystGenerates electrophile (e.g., NO₂⁺)Nitration of Aromatic Ring savemyexams.comminia.edu.eg
FeBr₃ / AlCl₃Lewis Acid CatalystActivates halogen for electrophilic attackHalogenation of Aromatic Ring minia.edu.eg

Advanced Spectroscopic and Diffraction Based Characterization Methodologies for 9h Fluoren 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 9H-Fluoren-4-amine and its derivatives. weebly.comchemrxiv.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. weebly.com

For fluorene (B118485) derivatives, ¹H and ¹³C NMR are routinely employed. chemrxiv.org In the ¹H NMR spectra of O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives, the proton at the H-1 position is typically the most deshielded signal of the fluorene nucleus, appearing as a doublet at approximately 8.46–8.60 ppm. nih.gov The most shielded signals often correspond to the H-2 or H-3 protons, which appear as triplets between 7.30–7.37 ppm. nih.gov

In the ¹³C NMR spectra of these derivatives, the C-9 carbon is the most deshielded, with signals observed in the range of 155.92–156.53 ppm. nih.gov This is followed by the C-4a signal at 141.51–142.48 ppm. nih.gov The most shielded carbon signal is typically from C-5 or C-8, appearing between 120.16 and 120.32 ppm. nih.gov

A full assignment of ¹H and ¹³C NMR spectra for compounds like (9H-Fluoren-9-yl)urea is achieved with the assistance of 1D and 2D NMR techniques. uni-ruse.bg

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Fluorene Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1 8.48 (d, J=7.5 Hz) -
H-4 7.81 (d, J=7.5 Hz) -
H-5/H-8 7.59-7.60 (d, J=7.5 Hz) 120.16-120.32
H-6/H-7 7.45-7.48 (t, J=7.5 Hz) -
H-2/H-3 7.31-7.34 (t, J=7.5 Hz) -
C-9 - 155.92-156.53
C-4a - 141.51-142.48

Data sourced from studies on O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives. nih.gov

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates and mechanisms of conformational changes in molecules. By analyzing the changes in NMR spectra as a function of temperature, researchers can gain insights into processes such as bond rotation, ring inversion, and intermolecular exchange.

For derivatives of this compound, DNMR can be employed to investigate the rotational barriers around single bonds, particularly the C-N bond connecting the fluorene moiety to the amine group or other substituents. The temperature-dependent changes in the lineshapes of NMR signals can be analyzed to determine the energy barriers (activation parameters) for these dynamic processes. This information is crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules.

Vibrational Spectroscopy (IR, Raman) in Molecular Structure Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups. nih.gov For instance, in O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives, a broad singlet signal in the range of 8.5–8.60 ppm in the ¹H-NMR spectrum, attributed to the -NH- proton, is complemented by characteristic N-H stretching vibrations in the IR spectrum. nih.gov The presence of carbonyl groups (C=O) in fluorenone derivatives gives rise to a strong absorption band in the IR spectrum, typically around 1700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. researchgate.net Aromatic C-C stretching vibrations in the fluorene ring system are often strong in the Raman spectrum. researchgate.net For example, the Raman spectra of fluorene-based compounds show characteristic strong bands around 1600 cm⁻¹, which are assigned to a mixture of C-C stretching in the six-membered rings and deformation modes of the five-membered ring. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Fluorene Derivatives

Functional Group Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
N-H Stretch (amine) 3300-3500 3300-3500
Aromatic C-H Stretch 3000-3100 3000-3100
C=O Stretch (ketone) 1680-1720 1680-1720
Aromatic C=C Stretch 1450-1600 1450-1620

Frequency ranges are approximate and can vary based on the specific molecular structure and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of conjugated systems like this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The wavelengths of these absorptions provide insights into the extent of conjugation and the electronic nature of the molecule.

The UV-Vis absorption spectra of fluorene derivatives typically exhibit characteristic peaks resulting from π-π* transitions within the aromatic fluorene core. rsc.org For example, studies on ADN derivatives, which contain a fluorene moiety, show characteristic absorption peaks in the range of 350 to 460 nm. rsc.org The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the fluorene ring system. Electron-donating groups like the amino group (-NH₂) can cause a red-shift (shift to longer wavelengths) in the absorption maxima, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Steady-state excitation anisotropy spectra can further elucidate the nature of the ground-state absorption bands. optica.org By analyzing the absorption and excitation anisotropy spectra, researchers can estimate the spectral positions and alignment of various electronic transitions within the molecule. optica.org For instance, in some fluorene derivatives, the short-wavelength absorption bands around 305 nm have been associated with electronic transitions involving diphenylamino substituents. optica.org

Table 3: UV-Vis Absorption Data for a Representative Fluorene Derivative

Derivative Class Absorption Range (nm) Type of Transition
Anthracene-Fluorene Hybrids (ADN) 350 - 460 π-π*

Data is illustrative and based on findings for ADN derivatives containing a fluorene core. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. miamioh.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. rsc.org

In the analysis of fluorene derivatives, electron impact (EI) ionization is a common technique. nih.gov The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern, which arises from the breakdown of the molecular ion into smaller, charged fragments, provides a fingerprint of the molecule's structure. For aliphatic amines, a common fragmentation pathway is the α-cleavage, where the largest alkyl group is preferentially lost. miamioh.edu

For more complex analyses, tandem mass spectrometry (MS/MS or MSⁿ) is employed. nih.gov In this technique, a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. This process can be repeated multiple times (MSⁿ) to build a detailed picture of the molecule's connectivity. For example, in the analysis of substituted 1,9-diphenyl-9H-fluorene isomers, multistage tandem mass spectrometry was used to distinguish between isomers that produced similar initial mass spectra. nih.gov Collision-induced dissociation (CID) experiments are performed at different energies to map out the fragmentation pathways. nih.gov

For derivatives like those formed with 9-fluorenylmethyloxycarbonyl (FMOC), electrospray ionization (ESI) is often used. chainonbio.com The CID of protonated molecules of FMOC-dopamine and related compounds produces diagnostic product ions that are characteristic of both the FMOC group and the catecholamine structure. chainonbio.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure.

Intermolecular interactions, such as π-π stacking and hydrogen bonding, play a significant role in the crystal packing of these compounds. In the case of N-(9H-Fluoren-9-ylidene)-4-methylaniline, intermolecular π-π interactions between the benzene (B151609) rings of adjacent fluorene units (with a centroid-centroid distance of 3.8081 (13) Å) lead to the formation of a one-dimensional supramolecular architecture. nih.gov In other derivatives, such as (Z)-tert-butyl 2-(4-amino-9H-fluoren-9-ylidene)acetate, molecules are linked by N—H⋯O hydrogen bonds, forming cyclic structures. researchgate.net

Table 4: Selected Crystallographic Data for a Fluorene Derivative

Parameter N-(9H-Fluoren-9-ylidene)-4-methylaniline
Chemical Formula C₂₀H₁₅N
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.6423 (10)
b (Å) 12.187 (2)
c (Å) 21.310 (4)
β (°) 94.441 (2)
Dihedral Angle (Fluorene-Benzene) 71.1 (3)°
Intermolecular Interaction π-π stacking

Data sourced from the crystallographic study of N-(9H-Fluoren-9-ylidene)-4-methylaniline. nih.gov

Analysis of Intermolecular and Intramolecular Interactions

The spatial arrangement and solid-state packing of this compound and its derivatives are significantly influenced by a complex network of intermolecular and intramolecular interactions. These non-covalent forces, including hydrogen bonds and π-interactions, dictate the molecular conformation and the supramolecular architecture, which in turn govern the material's physical and photophysical properties. Advanced spectroscopic and diffraction techniques are indispensable for elucidating these subtle yet critical interactions.

Intramolecular Interactions

Intramolecular hydrogen bonds are pivotal in pre-organizing the molecular conformation of fluorene derivatives. In studies of aminofluorenones, for instance, an intramolecular hydrogen bond can form between a carbonyl group and an amino group (C=O···H-N). researchgate.net The presence or absence of this bond dramatically influences the molecule's photophysical pathways, such as the rate of intersystem crossing (ISC). researchgate.net For derivatives lacking the structural capacity for this type of hydrogen bonding, such as N,N-dimethyl-substituted aminofluorenone (DMAF), the ISC rate constant is nearly zero. researchgate.net

Computational studies combined with NMR and circular dichroism have revealed that intramolecular hydrogen bonding can compel otherwise flexible molecules into specific conformations, such as a "scorpion-shaped" architecture. nih.gov This conformational rigidity brings donor and acceptor moieties into close proximity, facilitating ultrafast electron and hole transfer processes that would not be predicted by through-bond mechanisms alone. nih.gov

Intermolecular Interactions

In the solid state, intermolecular forces direct the assembly of molecules into well-defined crystal lattices. X-ray crystallography is the primary method for determining these three-dimensional structures and characterizing the interactions involved. wikipedia.org

Hydrogen Bonding: In the crystal structure of 2-Dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, molecules are linked into dimers through a combination of intermolecular O-H···N and C-H···O hydrogen bonds. researchgate.net This primary interaction is a key driver of the crystal packing arrangement.

π-π and C-H···π Interactions: The planar, electron-rich fluorene ring system is highly conducive to π-stacking interactions. In the aforementioned 2,7-dichloro derivative, weak π-π interactions are observed with a centroid-centroid distance of 3.7544 (7) Å between adjacent fluorene moieties. researchgate.net The introduction of alkyl substituents into fluorene-based systems has been shown to weaken these intermolecular interactions, leading to lower melting points and increased solubility. rsc.org In some derivatives, multiple C-H···π interactions contribute to the stability of the crystal packing. rsc.org

Steric and Conformational Effects: The substitution pattern on the fluorene core can lead to unique steric arrangements that govern intermolecular packing. For example, the crystal structure of 9-[α-(9H-fluoren-9-ylidene)-4-chlorobenzyl]-9H-fluoren-9-yl reveals a propeller-like shape where the fluorenyl and chlorophenyl groups are twisted out of plane. rsc.org This conformation, characterized by torsion angles between 25° and 59°, dictates how the molecules approach and interact with each other in the crystal. rsc.org

The interplay of these interactions is crucial. For example, studies on tetrabenzofluorene derivatives using NMR spectroscopy and X-ray crystallography identified specific intramolecular CH···O and intermolecular CH···π interactions that promote aggregation-enhanced emission (AEE). whiterose.ac.uk

The following tables summarize key data from diffraction and spectroscopic studies on fluorene derivatives, illustrating the specific interactions observed.

Research Findings Tables

Table 1: Crystallographic Data and Intermolecular Interactions in Fluorene Derivatives
Compound NameCrystal SystemSpace GroupKey Intermolecular InteractionsInteraction Details (Distances/Angles)Reference
2-Dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanolTriclinicP1O-H···N H-bond, C-H···O H-bond, π-π stackingCg1···Cg3 distance = 3.7544 (7) Å researchgate.net
9-[α-(9H-fluoren-9-ylidene)-4-chlorobenzyl]-9H-fluoren-9-ylMonoclinicCcPropeller-shape packing, van der Waals forcesFluorenyl blade torsion angles = 25°-33° rsc.org
N-(4-Chlorophenyl)-9H-fluoren-9-imineMonoclinicP2₁/cWeak intramolecular C-H···π interactionDihedral angle = 64.59 (6)° researchgate.net
Alkyl-substituted bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenesNot SpecifiedNot SpecifiedC-H···π interactionsWeakened by bulky alkyl groups rsc.org
Table 2: Spectroscopic Evidence for Inter- and Intramolecular Interactions in Fluorene Derivatives
Derivative ClassSpectroscopic MethodObservationInferred InteractionReference
AminofluorenonesComputational (DFT)Energetically favorable conformation shows proximity of C=O and N-H groups.Intramolecular C=O···H-N hydrogen bond researchgate.net
Corrole-polypeptide-PDI conjugatesNMR, Circular DichroismConformation brings donor and acceptor into proximity.Intramolecular hydrogen bonding inducing a "scorpion-shaped" architecture nih.gov
Phenol-containing compounds¹H-NMRDownfield chemical shifts of OH protons; reduced exchange rates in non-protic solvents.Intramolecular and intermolecular hydrogen bonding mdpi.com
Fluorenyl-hydrazonothiazole derivatives¹H-NMR (DMSO-d₆)Broad singlet for NH proton observed at 10.18 ppm.Intermolecular hydrogen bonding with solvent or other molecules mdpi.com

Computational and Theoretical Studies of 9h Fluoren 4 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 9H-fluoren-4-amine and its derivatives. These computational methods provide insights into molecular properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For fluorene-based compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are employed to determine optimized molecular geometries and to explore potential energy surfaces. acs.orgacs.org These calculations can confirm that an optimized geometry corresponds to an energy minimum by ensuring the absence of imaginary frequencies in the vibrational analysis. researchgate.net

In studies of fluorene (B118485) derivatives, DFT has been used to predict the stability of different isomers. For instance, calculations have shown that the trans isomer of a fluorene-based azo compound is more stable than its cis counterpart by a significant energy margin. acs.org Furthermore, DFT can be utilized to model the steric and electronic effects of substituents on the fluorene core. For example, the steric hindrance of a diethylamine (B46881) group can be computationally modeled to optimize reaction conditions by predicting transition-state geometries. vulcanchem.com

The accuracy of DFT calculations allows for the reliable assignment of vibrational spectra (FTIR and FT-Raman) by comparing calculated frequencies with experimental data. nih.gov This synergy between theoretical and experimental spectroscopy is crucial for detailed molecular characterization.

Table 1: Selected DFT Functionals and Basis Sets in Fluorene System Studies

FunctionalBasis SetApplicationReference
B3LYP6-31+G(d,p)Molecular geometry, vibrational frequencies acs.orgacs.org
PBE06-31+G(d,p)Ground and transition state geometries researchgate.net
CAM-B3LYP6-31+G(d,p)Ground and transition state geometries researchgate.net
B3LYP6-311++G(d,p)Optimized molecular geometry researchgate.net

This table is interactive. Click on the headers to sort.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in the presence of time-dependent electric or magnetic fields, making it ideal for studying optical properties and electronic transitions. researchgate.net TD-DFT calculations are instrumental in predicting UV-vis absorption spectra, including the maximum absorption wavelength (λmax) and molar absorptivity (εmax). acs.org

For fluorene-based systems, TD-DFT can elucidate the nature of electronic transitions, such as π–π* and intramolecular charge transfer (ICT) transitions. acs.orgresearchgate.net The choice of functional, such as CAM-B3LYP or MPW1K, can be critical for achieving good correlation between theoretical predictions and experimental observations of optical properties. molaid.com For instance, in "push-pull" chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, TD-DFT calculations have been used to show that different isomers exhibit distinct absorption maxima. researchgate.net These calculations also help in understanding the influence of solvent polarity on the charge transfer character of excited states. researchgate.net

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability. missouristate.edu

In the context of this compound and its derivatives, HOMO-LUMO analysis reveals how structural modifications influence the electronic properties. missouristate.edu For example, introducing electron-donating groups tends to increase the energy of both the HOMO and LUMO and decrease the HOMO-LUMO gap, while electron-withdrawing groups have the opposite effect. missouristate.edu This tuning of the HOMO-LUMO levels is essential for designing materials with specific electronic and optical properties, such as those used in organic electronics. chemmethod.com Frontier molecular orbital analysis can also identify reactive sites within a molecule. For instance, a reduced HOMO-LUMO gap in certain fluorene derivatives suggests a greater nonlinear optical character. researchgate.net

Table 2: Key Findings from HOMO-LUMO Analysis of Fluorene Derivatives

Structural ModificationEffect on HOMO/LUMO LevelsEffect on HOMO-LUMO GapReference
Electron-donating substituentsIncreaseDecrease missouristate.edu
Electron-withdrawing substituentsDecreaseIncrease missouristate.edu
Increased conjugationIncrease (HOMO), Decrease (LUMO)Decrease missouristate.edu
Malononitrile inclusion-Decrease chemmethod.com

This table is interactive. Click on the headers to sort.

Time-Dependent DFT (TD-DFT) for Optical Properties and Electronic Transitions

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics of molecules like this compound and its derivatives in various environments. nih.gov

While specific MD simulation studies focused solely on this compound are not prevalent in the provided search results, the principles are widely applied to similar systems. For example, MD simulations have been used to understand how modifications, such as the introduction of a difluoromethoxy group in a related pyrrolidine (B122466) derivative, can enhance binding affinity to a biological target by displacing water molecules in the active site. vulcanchem.com In the context of materials science, MD simulations could be employed to study the aggregation and intermolecular interactions of fluorene-based molecules in the solid state or in solution, which is crucial for understanding the performance of organic electronic devices.

Predictive Modeling of Spectroscopic Data

Predictive modeling of spectroscopic data combines computational chemistry with machine learning and chemometrics to interpret and predict spectral features. uic.edu This is particularly valuable when experimental data is limited. uic.edu

For fluorene-based systems, quantum chemical calculations are a cornerstone of predictive modeling. DFT and TD-DFT methods are used to calculate spectroscopic parameters like NMR chemical shifts, IR stretching frequencies, and UV-vis absorption wavelengths. acs.orgvulcanchem.comnih.gov For instance, the GIAO (Gauge-Including Atomic Orbital) method can be used to calculate ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for structural validation. nih.gov

Recent research also explores the use of machine learning models trained on spectroscopic data to predict chemical properties or identify components in mixtures. uic.edu While the direct application to this compound is not detailed, this approach represents a growing field where computational predictions can augment experimental efforts. uic.edu

Theoretical Insights into Molecular Interactions and Adduct Formation

Theoretical methods provide significant insights into how molecules like this compound interact with other molecules, including the formation of adducts. These interactions are critical in various fields, from materials science to medicinal chemistry.

Computational modeling, particularly with DFT, can be used to study the non-covalent interactions that govern the formation of molecular adducts. For example, understanding the intermolecular C-H···π interactions can help explain the crystal packing of fluorene derivatives. researchgate.net In the context of biochemistry, theoretical models can elucidate how molecules interact with biological macromolecules. For instance, modeling can show how primary or secondary amines on a molecule can form Schiff bases and subsequently DNA adducts in the presence of formaldehyde. latrobe.edu.au

Furthermore, quantum chemical calculations can be used to understand the interactions between nanoparticles and support materials, which is relevant for catalytic applications of fluorene-based systems. mpg.de By modeling the orbital interactions, researchers can gain a chemical understanding of reaction mechanisms at surfaces. mpg.de

Stacking Interactions and Hydrogen Bonding Analysis

The molecular architecture of this compound, featuring a large, planar, and electron-rich fluorenyl backbone combined with a hydrogen-bonding capable amine group, dictates its engagement in significant non-covalent interactions. These interactions, primarily π-π stacking and hydrogen bonding, are fundamental to its crystal packing, molecular recognition, and supramolecular assembly. While specific computational studies exclusively on the 4-amino isomer are not extensively detailed in the public domain, analysis can be inferred from the well-documented behavior of the fluorene scaffold and aromatic amines. nih.govchinesechemsoc.org

The tricyclic fluorene system is inherently suited for strong π-π stacking interactions. These interactions arise from the overlap of p-orbitals between adjacent aromatic rings. Computational and experimental studies on various fluorene derivatives confirm that these systems readily form π-stacked arrangements, which can adopt several geometries, including parallel-displaced and T-shaped (or edge-to-face) configurations. nih.govdntb.gov.ua The parallel-displaced arrangement is often favored as it minimizes electrostatic repulsion while maximizing attractive dispersion forces. nih.gov The large surface area of the fluorene core contributes to substantial van der Waals and dispersive forces, which are the primary drivers of this stacking. nih.gov The introduction of substituents can modulate these interactions; for instance, electron-withdrawing groups like fluorine have been noted to potentially reduce the strength of π-π stacking in related structures.

The primary amine (-NH₂) group at the C4 position introduces the capacity for hydrogen bonding. The two hydrogen atoms on the nitrogen act as hydrogen bond donors, while the nitrogen atom itself, with its lone pair of electrons, serves as a hydrogen bond acceptor. nih.govnsf.gov This dual role allows this compound to form intricate hydrogen-bonding networks, either with itself or with other molecules possessing hydrogen-bond donor/acceptor sites. Computational analyses of similar aromatic amines reveal that these hydrogen bonds are crucial in determining the orientation of molecules in a condensed phase. nih.govnsf.gov The interplay between π-π stacking and hydrogen bonding can lead to complex, three-dimensional supramolecular structures where sheets or columns of stacked fluorene rings are interlinked by hydrogen bonds.

Table 1: Key Intermolecular Interactions in this compound

Interaction Type Responsible Molecular Feature Description
π-π Stacking Fluorene Ring System Attraction between the electron clouds of adjacent aromatic rings, leading to stacked conformations (e.g., parallel-displaced, T-shaped). nih.gov
Hydrogen Bonding 4-Amine Group (-NH₂) The -NH₂ group can donate two hydrogen bonds and the nitrogen atom can accept one, leading to the formation of intermolecular networks. nih.gov

| C-H/π Interactions | Aromatic C-H bonds and Fluorene π-system | Weaker interactions where an aromatic C-H bond can act as a weak donor to the π-face of an adjacent fluorene ring. nih.gov |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the molecular structure of a compound with its biological activity or physicochemical properties, respectively. nih.govoup.com For aromatic amines, QSAR models are frequently developed to predict toxicological endpoints like carcinogenicity and mutagenicity, while QSPR models can predict properties such as boiling point, solubility, or antioxidant performance. oup.comresearchgate.netsciengine.com

While specific, validated QSAR/QSPR models for this compound are not prominently published, the framework for their development is well-established. A model for this compound would be built using a dataset of related fluorene amines and their measured activities or properties. Molecular descriptors, which are numerical representations of a molecule's structure, would be calculated and used to build a mathematical model.

For this compound, relevant descriptors would fall into several categories:

Topological Descriptors: These describe the connectivity and branching of the molecule (e.g., Wiener index). nih.gov

Geometrical Descriptors: These relate to the 3D shape and size of the molecule (e.g., molecular surface area, volume). nih.gov

Electronic Descriptors: These quantify the electronic environment, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These are particularly important for aromatic amines, as their reactivity and metabolic activation are linked to their electronic character. oup.com

Hydrophobicity Descriptors: The partition coefficient (log P) is a crucial descriptor, as it governs the molecule's transport and distribution in biological and environmental systems. oup.com

A hypothetical QSAR model for predicting the biological activity of this compound would likely find that electronic and hydrophobicity descriptors are critical. For instance, studies on other aromatic amines have shown that electronic reactivity and steric factors are key in separating carcinogenic from non-carcinogenic compounds. oup.com Similarly, a QSPR model to predict a property like antioxidant capacity might incorporate descriptors related to the ease of hydrogen atom donation from the amine group and the stability of the resulting radical, which can be estimated using quantum chemical calculations. sciengine.com The development of such models is crucial for screening new chemicals, prioritizing experimental testing, and synthesizing safer, more effective compounds. oup.com

Table 2: Potential Descriptors for QSAR/QSPR Modeling of this compound

Descriptor Class Example Descriptors Relevance
Hydrophobicity Log P (Octanol-Water Partition Coefficient) Governs membrane permeability and distribution in biological systems. oup.com
Electronic HOMO/LUMO Energies, Dipole Moment, Atomic Charges Relate to chemical reactivity, metabolic activation, and intermolecular interactions. nih.govoup.com
Steric/Geometrical Molecular Volume, Surface Area, Ovality Describes the size and shape of the molecule, influencing its fit into binding sites. nih.gov

| Topological | Wiener Index, Kier Shape Indices | Encodes information about molecular connectivity and branching. nih.gov |

Applications of 9h Fluoren 4 Amine As a Versatile Chemical Scaffold in Materials Science and Biological Research

Development of Organic Electronic Materials

The fluorene (B118485) framework is a cornerstone in the development of materials for organic electronics due to its high photoluminescence quantum efficiency and good thermal stability. mdpi.commdpi.com The introduction of an amine group enhances the electron-donating and charge-transporting capabilities of the fluorene scaffold, making these derivatives particularly suitable for use in organic electronic devices. vulcanchem.comarborpharmchem.com Researchers have synthesized a wide array of fluorenylamine derivatives, modifying the core structure to fine-tune their properties for specific applications. mdpi.combohrium.com

Precursors for Organic Light-Emitting Diodes (OLEDs)

Derivatives of 9H-fluoren-amine are extensively used as precursors for materials in Organic Light-Emitting Diodes (OLEDs). bohrium.comsunfinelabs.comsunfinelabs.com Their structural rigidity and high thermal stability contribute to the durability and long operational lifetime of OLED devices. mdpi.comresearchgate.net The amine functionality, often a diarylamine, imparts excellent hole-transporting properties. vulcanchem.com Compounds like N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (BCFN) are employed as hole-injection and hole-transport materials, demonstrating high hole mobility and contributing to lower device driving voltages and improved efficiency. sigmaaldrich.com

In one study, two new materials, FLU-DTPA and FLU-DCAR, were synthesized based on a fluorene core. bohrium.com When used as hole transporting materials in yellow phosphorescent OLEDs, the device based on the carbazole (B46965) derivative, FLU-DCAR, showed a high current efficiency of 44.25 cd/A and an external quantum efficiency of 17.8%. bohrium.com This performance was significantly better than the triphenylamine-based FLU-DTPA and a standard reference material, highlighting the impact of specific molecular design on device performance. bohrium.com These materials also exhibited deep blue emission when used as non-doped fluorescent emitters. bohrium.com

Table 1: Performance of Selected 9H-Fluoren-Amine Derivatives in OLEDs

Compound Name Role in OLED Current Efficiency (cd/A) External Quantum Efficiency (EQE) (%) Source
FLU-DCAR Hole Transporting Material 44.25 17.8 bohrium.com
FLU-DTPA Hole Transporting Material 32.54 12.8 bohrium.com

Charge Transport Layer Components

The efficacy of OLEDs and other organic electronic devices relies heavily on the balanced injection and transport of charge carriers (holes and electrons). arborpharmchem.com Fluorenylamine derivatives are particularly prominent as components of the hole transport layer (HTL). vulcanchem.comarborpharmchem.com The combination of the electron-rich amine group and the conjugated fluorene system facilitates efficient hole transport. vulcanchem.comarborpharmchem.com For instance, N,N'-bis(4-triphenyl-amine)-2,7-dibromo-9H-fluorene (Br-DTF) was designed as a hole-transport material, and its hole mobility showed a one-order-of-magnitude enhancement compared to its non-brominated counterpart. rsc.org Similarly, N-([1,1′-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (BCFN) exhibits a high hole mobility of 5.43 × 10⁻⁵ cm²V⁻¹s⁻¹, making it an effective HTL material. sigmaaldrich.com These properties help to reduce the operating voltage and enhance the power efficiency of the final device. sigmaaldrich.comrsc.org

Design and Synthesis of Fluorescent Probes and Optically Active Systems

The inherent fluorescence of the fluorene scaffold makes its amine derivatives excellent candidates for the development of fluorescent probes and other optically active systems. ontosight.aivulcanchem.com The amine group provides a convenient attachment point for various functional groups, allowing for the creation of probes that can target specific biological molecules or respond to changes in their local environment. vulcanchem.comacs.org For example, N-(9H-fluoren-9-yl)-3-nitrobenzamide has been explored as a pH-sensitive probe for cellular imaging, with its fluorescence at 410 nm being quenched in acidic environments. vulcanchem.com

Two-Photon Absorbing Molecules

Molecules capable of two-photon absorption (TPA) are highly valuable for applications such as high-resolution three-dimensional bioimaging and photodynamic therapy. chem-soc.sioptica.org The design of TPA chromophores often involves creating molecules with a D-π-A (donor-π-bridge-acceptor) or D-π-D structure. The fluorenylamine framework fits this design paradigm perfectly, with the amine group acting as an electron donor and the fluorene unit serving as the π-conjugated bridge. acs.orgnih.gov

Researchers have synthesized numerous fluorene-based TPA molecules by modifying the scaffold. In one study, a trisubstituted fluorene derivative (1) was created with electron-donating groups at the 2, 7, and 9 positions. chem-soc.si This compound exhibited a two-photon absorption coefficient (β) of 1.32 × 10⁻² cm GW⁻¹, indicating its potential for use in optical limiting applications. chem-soc.si In another effort, amine-reactive fluorenyl probes were synthesized for two-photon fluorescence microscopy. acs.orgnih.gov After conjugation to biomolecules, these probes "light up," exhibiting high fluorescence quantum yields and TPA cross-sections suitable for bioimaging. acs.orgnih.gov For instance, a bioconjugate of one such probe displayed a TPA cross-section of around 30 GM (Goeppert-Mayer units). nih.gov

Table 2: Photophysical Properties of Selected Fluorenylamine-Based Molecules

Compound Application Emission Max (λ_em) Quantum Yield (Φ) TPA Cross-Section (σ₂) Source
N-(9H-fluoren-9-yl)-3-nitrobenzamide Fluorescent Probe 410 nm 0.32 Not Reported vulcanchem.com
Derivative 1 Optical Limiting - - 1.32 × 10⁻² cm GW⁻¹ (β) chem-soc.si
Amine-Reactive Probe 2 (Conjugate) Bioimaging - ~0.7-0.9 ~30 GM nih.gov

Scaffold for Biologically Relevant Derivative Design

The fluorene scaffold has been identified as a privileged structure in medicinal chemistry, and its amine derivatives are actively explored in drug design. researchgate.net The ability to synthesize a library of compounds by modifying the core structure allows for the systematic exploration of structure-activity relationships for various biological targets. nih.gov

Design and Synthesis of Enzyme Inhibitors (e.g., DHFR inhibitors)

Dihydrofolate reductase (DHFR) is a crucial enzyme involved in the synthesis of nucleotides and amino acids, making it a key target for both anticancer and antimicrobial drugs. arabjchem.orgnih.gov The inhibition of DHFR disrupts DNA synthesis, leading to the death of rapidly proliferating cells like cancer cells and bacteria. arabjchem.org

Researchers have designed and synthesized novel fluorene-based compounds as potential DHFR inhibitors. researchgate.netarabjchem.org In one such study, a series of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives was synthesized starting from a 2,7-dichlorofluorene (B131596) precursor. researchgate.netarabjchem.org Molecular docking studies suggested that these compounds could bind effectively to the active site of DHFR. researchgate.netarabjchem.org Subsequent biological evaluation showed that many of the synthesized compounds displayed meaningful cytotoxic activity against human lung (A-549) and breast (MCF-7) cancer cell lines, with their presumed mechanism of action being DHFR inhibition. researchgate.netarabjchem.org This highlights the potential of the 9H-fluoren-4-amine scaffold as a foundation for developing novel and effective enzyme inhibitors.

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
This compound 4-Aminofluorene
N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine BCFN
N1-(4-(diphenylamino)phenyl)-N4,N4-diphenyl-N1-(9,9-diphenyl-9H-fluoren-7-yl)benzene-1,4-diamine FLU-DTPA
N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine FLU-DCAR
N,N'-bis(4-triphenyl-amine)-2,7-dibromo-9H-fluorene Br-DTF
N-(9H-fluoren-9-yl)-3-nitrobenzamide -
4,4'-{{9-[4-(diethylamino)benzylidene]-9H-fluorene-2,7-diyl}di-2,1-ethenediyl}bis(N,N-diphenyl)benzeneamine Derivative 1 (in text)

Molecular Interactions with Nucleic Acids (e.g., DNA Adducts)

The interaction of small molecules with nucleic acids is a cornerstone of molecular biology and toxicology. For aromatic amines, a significant form of interaction is the formation of DNA adducts, which are segments of DNA covalently bound to a chemical. This process is a key mechanism of chemical carcinogenesis. While direct studies on this compound are not extensively detailed in the provided literature, the behavior of analogous aromatic and heterocyclic aromatic amines (HAAs) provides a strong model for its potential interactions.

Aromatic amines are typically not reactive towards DNA themselves. They require metabolic activation, often by cytochrome P450 (P450) enzymes, which oxidize the exocyclic amine group to produce genotoxic N-hydroxy metabolites. nih.gov These intermediates can be further activated by phase II enzymes like N-acetyltransferase (NAT) or sulfotransferase (SULT) to form reactive esters. These esters can then break down to yield a highly reactive nitrenium ion that binds covalently to DNA. nih.gov

The most common sites for adduct formation on DNA are the nucleophilic centers on the purine (B94841) bases. For many aromatic amines, the principal DNA adducts formed are at the C8 position of guanine (B1146940) (dG-C8). nih.gov The N3 and N7 positions of guanine and adenine (B156593) are also known to be highly nucleophilic and are frequent targets for adduct formation. wikipedia.org The formation of these adducts can distort the DNA helix, interfere with replication, and lead to mutations, which may initiate carcinogenesis. wikipedia.org

Studies on compounds structurally related to this compound, such as 4-aminobiphenyl (B23562) (4-ABP) and the HAA 2-amino-9H-pyrido[2,3-b]indole (AαC), have demonstrated their capacity to form DNA adducts in various tissues. nih.govnih.gov For instance, when incubated with human hepatocytes, these compounds form N-(deoxyguanosin-8-yl) (dG-C8) adducts. nih.gov Given its structure as an aromatic amine, it is hypothesized that this compound would follow a similar bioactivation pathway, leading to the formation of DNA adducts, primarily with guanine residues.

Table 1: DNA Adducts Formed by Structurally Related Aromatic Amines in Human Hepatocytes nih.gov
CompoundAbbreviationPrincipal Adduct TypeObserved Adduct Level (adducts per 107 DNA bases)
2-amino-9H-pyrido[2,3-b]indoleAαCdG-C8-AαC~140
4-aminobiphenyl4-ABPdG-C8-4-ABP~40
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridinePhIPdG-C8-PhIP~10
2-amino-3,8-dimethylmidazo[4,5-f]quinoxalineMeIQxdG-C8-MeIQx~5
2-amino-3-methylimidazo[4,5-f]quinolineIQdG-C8-IQ~3.4

Synthesis of Amino Acid and Peptide Derivatives

The fluorene scaffold is fundamental to the synthesis of amino acid and peptide derivatives, primarily through its use in the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise construction of peptides on a solid support. nih.gov

The utility of the Fmoc group lies in its unique chemical properties. It is stable under the acidic conditions used to cleave the final peptide from the resin support but is easily removed from the N-terminus of the growing peptide chain by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). This orthogonality allows for the selective deprotection and subsequent coupling of the next Fmoc-protected amino acid in the sequence, enabling the synthesis of complex peptides with high purity. nih.gov

The synthesis process involves several key steps:

Fmoc Protection: An amino acid is protected at its amino group by reacting it with Fmoc-chloride (Fmoc-Cl) or a similar reagent. nih.gov

Solid-Phase Synthesis: The Fmoc-protected amino acid is coupled to a resin. The Fmoc group is then removed (deprotected) to expose a free amine.

Chain Elongation: The next Fmoc-protected amino acid is added and coupled to the free amine, forming a peptide bond. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. nih.gov

Researchers have synthesized a wide array of non-standard and modified amino acids bearing the Fmoc group for incorporation into peptides. These custom building blocks are used to create peptides with enhanced stability, novel structural features, or specific biological activities. Examples include fluorinated aromatic amino acids, amino acids with halodifluoromethyl moieties, and azido-proline derivatives for click chemistry applications. nih.govresearchgate.net

Table 2: Examples of Synthesized Amino Acid Derivatives Utilizing the Fluorene Scaffold (Fmoc Group)
Compound NameApplication/SignificanceReference
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acidAn alanine (B10760859) derivative used as a building block in custom peptide synthesis. medchemexpress.com
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(bromodifluoromethoxy)phenyl)propanoic acidA phenylalanine derivative with a bromodifluoromethylether function, used to synthesize p53-derived peptides for studying protein-protein interactions (Mdm2/Mdm4). nih.gov
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acidA fluorinated aromatic amino acid derivative used in SPPS, where the methoxycarbonylphenyl group can participate in further chemical reactions.
(2S,4S)-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azidoprolineAn azido-proline derivative that provides a site for chemical conjugation via click chemistry, orthogonal to standard peptide coupling. researchgate.net

Applications in Corrosion Inhibition Studies (as derivatives)

Derivatives of 9H-fluorene have emerged as effective corrosion inhibitors, particularly for protecting metals like carbon steel in aggressive acidic environments. nih.gov The effectiveness of organic corrosion inhibitors is generally attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. Amine derivatives are particularly well-suited for this role due to the presence of lone pair electrons on the nitrogen atom, as well as pi-electrons in their aromatic rings, which facilitate strong adsorption onto the metal surface. nih.govrsc.org

A recent study investigated the corrosion inhibition properties of a novel 9H-fluorene derivative, 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2), for carbon steel in a 1M HCl solution. nih.gov The performance of this inhibitor was evaluated using electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements.

The results demonstrated that TZ2 significantly reduces the corrosion rate of carbon steel. Potentiodynamic polarization studies showed a marked decrease in the corrosion current density (Icorr) in the presence of the inhibitor, indicating a reduction in the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov The inhibition efficiency (IE%) increases with the concentration of the inhibitor, reaching high values that signify excellent protection. The adsorption of these molecules on the steel surface was found to follow the Langmuir adsorption isotherm. rsc.org

Theoretical studies using Density Functional Theory (DFT) and Monte Carlo (MC) simulations complement these experimental findings. nih.gov These computational methods help to elucidate the mechanism of inhibition by modeling the adsorption of the inhibitor molecule on the metal surface (e.g., Fe (110) for steel). The simulations show that the fluorene derivative adsorbs in a flat orientation, maximizing its contact with the surface and blocking active corrosion sites. nih.govrsc.org The presence of multiple adsorption centers (heteroatoms and aromatic rings) in the molecule contributes to its strong interaction with the metal surface and high inhibition efficiency. nih.gov

Table 3: Electrochemical Polarization Data for Carbon Steel in 1M HCl with and without a 9H-Fluorene Derivative (TZ2) at 298 K nih.gov
Concentration of TZ2 (M)Corrosion Current Density (Icorr) (µA cm-2)Inhibition Efficiency (IE%)
0 (Blank)1050-
1 x 10-6230.178.1
5 x 10-6161.484.6
1 x 10-5122.388.4
5 x 10-571.593.2
1 x 10-441.796.0

Future Research Directions and Emerging Opportunities

Exploration of Green Chemistry Methodologies for Synthesis

The increasing emphasis on sustainable chemical processes has spurred research into environmentally friendly methods for synthesizing aromatic amines. longdom.orgnih.govjournalcjast.com Traditional synthesis routes often involve harsh reagents and produce significant waste. Future research will likely focus on developing greener alternatives for the production of 9H-fluoren-4-amine and its derivatives.

Key areas of exploration include:

Catalytic Hydrogenation of Nitrofluorenes: Replacing stoichiometric metal-acid reductions with catalytic hydrogenation using recyclable catalysts (e.g., supported nanoparticles of platinum, palladium, or nickel) can significantly reduce waste and improve atom economy.

Biocatalysis: The use of enzymes or whole-cell systems to perform the reduction of nitrofluorenes or the amination of fluorene (B118485) offers a highly selective and environmentally benign synthetic route. nih.gov

Solvent-Free or Green Solvent Reactions: Investigating reactions under solvent-free conditions or in greener solvents like water, supercritical fluids, or ionic liquids can minimize the environmental impact of the synthesis process. longdom.org

Mechanochemistry: Grinding-based, solvent-free synthesis is an emerging green methodology that has shown promise for the synthesis of various organic compounds, including azo dyes, and could be adapted for fluoren-amine synthesis. longdom.org

The development of these green methodologies will not only make the synthesis of this compound more sustainable but also align with the growing demand for eco-friendly chemical manufacturing. mdpi.com

Integration with Supramolecular Chemistry for Advanced Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful toolbox for constructing complex and functional architectures. nobelprize.orgfrontiersin.org The planar, aromatic structure of the fluorene moiety and the hydrogen-bonding capability of the amine group in this compound make it an excellent candidate for incorporation into supramolecular assemblies.

Emerging opportunities in this area include:

Host-Guest Systems: Utilizing macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils to encapsulate this compound or its derivatives can lead to the development of sensors, drug delivery systems, and stimuli-responsive materials. frontiersin.orgnih.gov

Self-Assembled Monolayers (SAMs): The amine group can serve as an anchor to functionalize surfaces, such as gold or silicon oxide, creating ordered molecular layers with tailored electronic or optical properties.

Liquid Crystals: By attaching appropriate mesogenic units to the fluorene core, it is possible to design novel liquid crystalline materials with applications in displays and optical switching.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The amine functionality can be used as a linking point to construct porous crystalline materials (MOFs and COFs) with high surface areas, suitable for gas storage, separation, and catalysis. parisdescartes.fr

The ability to control the assembly of this compound-based building blocks through non-covalent interactions will be crucial for creating next-generation materials with precisely defined structures and functions. parisdescartes.fr

High-Throughput Synthesis and Screening for Novel Derivatives

The discovery of new materials and molecules with desired properties can be accelerated through high-throughput synthesis and screening techniques. For this compound, this approach can be used to rapidly generate and evaluate libraries of derivatives for specific applications.

Key aspects of this research direction include:

Combinatorial Chemistry: Employing combinatorial approaches to synthesize a wide range of fluorene-based compounds by varying substituents on the aromatic ring or modifying the amine group. The Ugi reaction, for instance, has been used to create a series of fluorene bisamide derivatives. brieflands.com

Automated Synthesis Platforms: Utilizing robotic systems for the parallel synthesis of derivatives, which increases efficiency and allows for the exploration of a larger chemical space.

Rapid Screening Assays: Developing and implementing high-throughput screening methods to quickly assess the properties of the synthesized derivatives, such as their fluorescence, electronic conductivity, or biological activity. For example, derivatives have been screened for cytotoxicity against various cancer cell lines. researchgate.net

These high-throughput methodologies will enable the rapid identification of promising this compound derivatives for applications in fields ranging from organic electronics to medicinal chemistry.

Advanced Characterization Techniques for Dynamic Systems

Understanding the dynamic behavior of molecules is essential for designing functional materials and molecular machines. rsc.orgmdpi.com For this compound and its assemblies, advanced characterization techniques can provide insights into their conformational changes, intermolecular interactions, and response to external stimuli.

Techniques that will play a crucial role include:

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): To study the rotational dynamics and conformational equilibria of fluorene derivatives in solution. mdpi.com Solid-state NMR can also provide information on the mobility of these compounds in different phases. nih.gov

Time-Resolved Spectroscopy: Using techniques like transient absorption and time-resolved fluorescence to probe the excited-state dynamics and energy transfer processes in fluorene-based materials.

Single-Molecule Spectroscopy: To observe the behavior of individual molecules, providing a deeper understanding of their properties without the averaging effects of ensemble measurements.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to simulate and predict the structures, properties, and dynamic behavior of these systems. rsc.org

The application of these advanced techniques will provide a detailed picture of the dynamic processes governing the function of this compound-based systems, facilitating the design of more sophisticated molecular devices.

Interdisciplinary Research at the Interface of Materials Science and Chemical Biology

The versatility of this compound and its derivatives positions them at the intersection of materials science and chemical biology. Future research will increasingly involve interdisciplinary collaborations to exploit their unique properties in both domains.

Emerging opportunities at this interface include:

Biosensors: Developing fluorescent probes based on the fluorene scaffold for the sensitive and selective detection of biologically relevant analytes, such as ions, small molecules, and proteins. frontiersin.org

Bioimaging: Designing and synthesizing fluorene-based fluorophores with improved photostability and brightness for advanced cellular imaging applications.

Organic Bioelectronics: Integrating fluorene-based materials into electronic devices that can interface with biological systems, such as biocompatible transistors and sensors.

Drug Discovery: Exploring the therapeutic potential of fluorene derivatives. For instance, some fluorene bisamide derivatives have shown promising anti-mycobacterial activity. brieflands.comresearchgate.net

The synergy between materials science and chemical biology will unlock the full potential of this compound, leading to innovations in diagnostics, therapeutics, and bio-inspired technologies.

Q & A

Basic: What are the standard synthetic routes for 9H-Fluoren-4-amine derivatives, and how are they optimized for purity?

Methodological Answer:
A common approach involves reacting 9-fluorenone-4-carbonyl chloride with amines (e.g., 2-aminoethanol) in anhydrous dichloromethane (CH₂Cl₂) under inert conditions. Triethylamine (Et₃N) is used to neutralize HCl byproducts. The reaction is monitored via TLC, followed by aqueous washes and crystallization from methanol (MeOH) to achieve ≥75% yield . Purity optimization includes solvent selection (e.g., MeOH for high crystallinity) and stoichiometric control of reagents to minimize side products.

Advanced: How can advanced NMR techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:
¹H- and ¹³C-NMR, coupled with 2D experiments (e.g., COSY, HSQC), are critical for distinguishing regioisomers and confirming substitution patterns. For example, in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid, chemical shifts at δ 7.2–7.8 ppm confirm aromatic protons, while carbonyl carbons appear at ~170 ppm. Integration ratios and coupling constants further validate stereochemistry .

Basic: Which crystallographic tools are recommended for determining the crystal structure of this compound derivatives?

Methodological Answer:
SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. OLEX2 integrates structure solution (via charge flipping), refinement, and visualization, providing error analysis (e.g., R-factors) to validate models . ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters .

Advanced: How can researchers address contradictions in biological activity data for this compound analogs?

Methodological Answer:
Discrepancies in bioactivity (e.g., anti-HSV-2 efficacy) require rigorous statistical validation. Apply ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) to compare triplicate datasets. Control for variables like solvent residues (via HPLC) or conformational isomers (via DFT calculations) .

Basic: What spectroscopic databases provide reliable reference data for this compound characterization?

Methodological Answer:
The NIST Chemistry WebBook offers validated IR, MS, and NMR spectra for fluorene derivatives. Cross-referencing experimental data (e.g., MS m/z 321.33 for (S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid) with NIST entries ensures accuracy .

Advanced: How are computational methods integrated into the design of this compound-based pharmaceuticals?

Methodological Answer:
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization. Molecular docking (e.g., AutoDock Vina) screens analogs against targets like HSV-2 glycoproteins. Validate predictions with SPR (surface plasmon resonance) binding assays .

Basic: What are the best practices for reporting synthetic yields and analytical data in publications?

Methodological Answer:
Follow IUPAC guidelines: report yields as mass percentages, include error margins (±SD), and provide full spectroscopic datasets (NMR, HRMS). For example, "Compound 1: 75% yield; ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 2H)...". Use ChemDraw for structure diagrams .

Advanced: How can FAIR principles improve data reproducibility in fluorene research?

Methodological Answer:
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) frameworks:

  • Deposit raw data in repositories like Chemotion or RADAR4Chem.
  • Annotate metadata (e.g., reaction conditions, instrument settings).
  • Use ELNs (Electronic Lab Notebooks) for traceable workflows .

Basic: What safety protocols are essential when handling this compound derivatives?

Methodological Answer:
Use fume hoods for reactions involving volatile solvents (CH₂Cl₂). Wear PPE (gloves, goggles) due to potential irritancy (e.g., Sigma-Aldrish safety sheets). For spills, neutralize with inert adsorbents and dispose as hazardous waste .

Advanced: How do conformational studies inform the biological activity of this compound carboxamides?

Methodological Answer:
Rotational barriers (via VT-NMR) and X-ray crystallography reveal preferred conformers. For N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide, intramolecular H-bonding between the amide and hydroxyl groups stabilizes bioactive conformations, enhancing antiviral activity .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.